molecular formula C15H22O B7973354 1-(2,4-Dimethylphenyl)heptan-1-one

1-(2,4-Dimethylphenyl)heptan-1-one

Cat. No.: B7973354
M. Wt: 218.33 g/mol
InChI Key: JQOOWKNPFQPTKG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)heptan-1-one is an aromatic ketone characterized by a heptan-1-one backbone substituted with a 2,4-dimethylphenyl group. The compound’s molecular formula is C₁₅H₂₀O, with a molecular weight of 216.32 g/mol. The 2,4-dimethylphenyl substituent introduces steric hindrance and electron-donating effects due to the methyl groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-8-15(16)14-10-9-12(2)11-13(14)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOWKNPFQPTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzene (also known as 2,4-xylene) with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)heptan-1-one depends on the specific application and the target molecule

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes, altering their activity and affecting metabolic pathways.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Chemical Interactions: Its reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,4-Dimethylphenyl)heptan-1-one and related aromatic ketones:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₅H₂₀O 2,4-dimethylphenyl 216.32 High hydrophobicity; potential synthetic intermediate
1-(4-Methoxyphenyl)heptan-1-one C₁₄H₂₀O₂ 4-methoxyphenyl 220.31 Increased polarity due to methoxy group; used in organic synthesis
7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one C₁₃H₁₅Cl₃O 2,4-dichlorophenyl, 7-chloro 293.50 Enhanced electrophilicity; higher toxicity (GHS hazard noted)
4-Methyl-1-phenylpentan-2-one C₁₂H₁₆O Phenyl, 4-methyl branch 176.26 Shorter chain; branched structure alters boiling/solubility
1-[3-(Dimethylamino)phenyl]ethan-1-one C₁₀H₁₃NO 3-(dimethylamino)phenyl 163.22 Applications in pharmaceuticals and material science
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 2-hydroxyphenyl, 3-methyl 178.23 Hydrogen bonding capability; agrochemical uses

Key Structural and Functional Insights

Substituent Effects

  • Electron-donating groups (e.g., methyl in this compound, methoxy in 1-(4-Methoxyphenyl)heptan-1-one) reduce ketone electrophilicity compared to electron-withdrawing groups (e.g., chlorine in 7-chloro-1-(2,4-dichlorophenyl)heptan-1-one) .
  • Steric hindrance from 2,4-dimethylphenyl substituents may slow nucleophilic reactions compared to less hindered analogs like 4-methyl-1-phenylpentan-2-one .

Physical Properties Hydrophobicity increases with alkyl chain length and non-polar substituents (e.g., methyl groups in the target compound) . Polar substituents (e.g., hydroxyl in 1-(2-Hydroxyphenyl)-3-methylbutan-1-one) enhance water solubility via hydrogen bonding .

Applications Chlorinated derivatives (e.g., 7-chloro-1-(2,4-dichlorophenyl)heptan-1-one) are associated with higher toxicity, limiting their use in consumer products . Nitrogen-containing analogs (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) exhibit versatility in drug development due to their basicity and reactivity .

Biological Activity

1-(2,4-Dimethylphenyl)heptan-1-one is a ketone compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a heptanone backbone with a dimethyl-substituted phenyl group. The structural formula can be represented as follows:

C15H22O\text{C}_{15}\text{H}_{22}\text{O}

This compound's unique structure contributes to its interactions with biological targets.

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on ketones have shown effectiveness against various bacterial strains. While specific data on this compound is limited, analogs have demonstrated significant antimicrobial activity, suggesting potential for this compound as well.

2. Anti-inflammatory Effects

Compounds within the same chemical family have been noted for their anti-inflammatory properties. In vitro studies suggest that such ketones may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes.

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been documented against various cancer cell lines. Preliminary research suggests that this compound may also exhibit similar properties, potentially through apoptosis induction or cell cycle arrest mechanisms.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its interactions may involve:

  • Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : Potential binding to specific receptors may influence signaling pathways critical for various biological responses.

Study 1: Antimicrobial Activity Assessment

In a comparative study of ketones similar to this compound, researchers evaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with certain structural modifications enhancing activity.

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compoundTBDTBD
Ketone A1550
Ketone B2025

Study 2: Cytotoxicity Evaluation on Cancer Cell Lines

A recent study investigated the cytotoxic effects of various ketones on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated promising cytotoxic activity for structurally related compounds, suggesting potential for further exploration of this compound.

CompoundIC50 (µM)Cell Line
This compoundTBDMCF-7
Ketone C10MCF-7
Ketone D5MCF-7

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